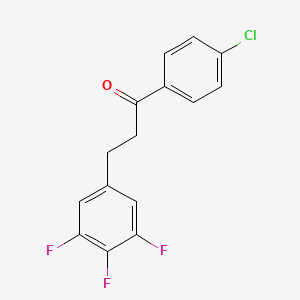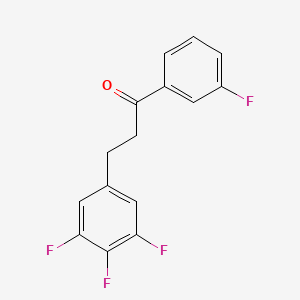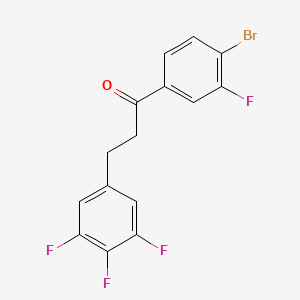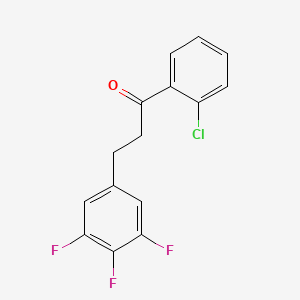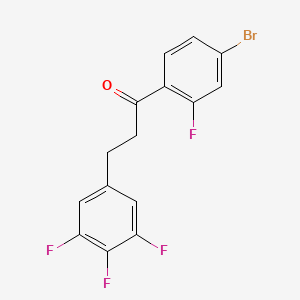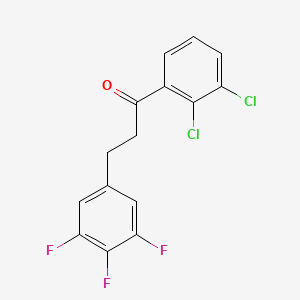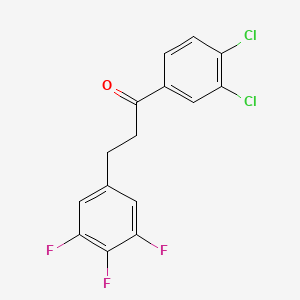
4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : A study described an effective route for synthesizing substituted pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using methods like NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were evaluated (Naveen et al., 2021).
Characterization of Antimicrobial and Antioxidant Pyrazole Scaffolds : Another study synthesized functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, demonstrating their antimicrobial and antioxidant activities (Rangaswamy et al., 2017).
Bioactivity and Medicinal Chemistry
- Cytotoxicity and Tumor-Specificity : Research on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed these compounds' potential for cytotoxicity, tumor-specificity, and inhibition of carbonic anhydrase isoforms, crucial for anti-tumor activity studies (Gul et al., 2016).
Chemical Reactions and Mechanisms
Negishi Cross-Coupling Reactions : A study focused on the Negishi palladium-catalyzed cross-coupling reaction using 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives. These derivatives serve as building blocks for new chemical entities (Coutant & Janin, 2014).
Intramolecular 1,3-Dipolar Cycloaddition : Research into the intramolecular 1,3-dipolar cycloaddition of nitrilimines, derived from 2-(alkenyloxy)benzaldehydes, led to the formation of various pyrazole derivatives. This study explored the effect of substituents on the reactivity of the reaction (Shimizu et al., 1982).
Applications in Material Science
- Corrosion Inhibition : A Schiff base compound derived from phenazone and vanillin was studied for its action in inhibiting the corrosion of steel in acidic conditions. The compound showed significant inhibition efficiency, highlighting its potential application in material protection (Emregül & Hayvalı, 2006).
These studies illustrate the versatility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and related compounds in various scientific research applications, ranging from synthetic chemistry to bioactivity and material science.
Synthesis and Characterization of Pyrazole Derivatives
1. Novel Synthesis Methods
Pyrazole derivatives, including those related to this compound, have been synthesized through various methods. For instance, a novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde using the Knoevenagel approach (Naveen et al., 2021). This method highlights an effective route for the direct synthesis of substituted pyrazoles.
2. Antimicrobial and Antioxidant Properties
Research has shown that certain pyrazole scaffolds exhibit significant antimicrobial and antioxidant activities. For example, functionalized pyrazole scaffolds synthesized from salicyaldehyde derivatives demonstrated considerable antimicrobial and antioxidant efficacy (Rangaswamy et al., 2017). These findings suggest potential applications in combating microbial infections and oxidative stress.
3. Crystal Structure Analysis
The crystal structures of pyrazole derivatives have been extensively studied to understand their molecular interactions and stability. Investigations into the crystal structure of various pyrazole compounds, using methods like X-ray diffraction and Hirshfeld surface analysis, provide insights into their molecular conformation and potential applications in material science (Abonía et al., 2007).
4. Applications in Organic Synthesis
Pyrazole derivatives are key intermediates in organic synthesis. Their reactivity has been explored in various reactions, such as the Negishi cross-coupling, to produce novel organic compounds with potential applications in pharmaceuticals and material science (Coutant & Janin, 2014).
5. Corrosion Inhibition
Studies have explored the use of Schiff base compounds derived from pyrazoles as corrosion inhibitors. These compounds have shown effectiveness in retarding the corrosion of metals, indicating their potential use in industrial applications (Emregül & Hayvalı, 2006).
6. Antioxidant Additives for Lubricating Oils
Pyrazole derivatives have been evaluated as antioxidant additives for lubricating oils. Such applications underscore their utility in industrial settings, where oxidative stability is crucial (Amer et al., 2011).
特性
IUPAC Name |
4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRPDTZJJMUMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)


